2,3-Dihydrobellendine

Descripción

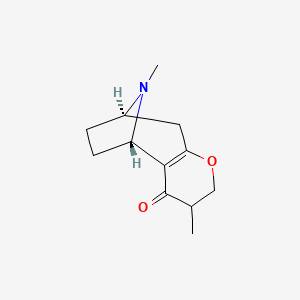

2,3-Dihydrobellendine (CAS: 72362-47-1) is an alkaloid derived from the plant Bellendena montana (Proteaceae family). Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol . Structurally, it is the dihydro derivative of bellendine, formed by the reduction of a double bond in the parent compound. This modification introduces two additional hydrogen atoms, altering its physical and optical properties.

Key characteristics include:

- Melting Point: 188–190°C (as picrate) .

- Optical Rotation: [α]¹⁹_D +59° (chloroform) .

- Source: Isolated from the upper leaves, flowers, and flowering stems of Bellendena montana .

The compound is commercially available as a research standard, indicating its utility in pharmacological or structural studies .

Propiedades

IUPAC Name |

(1S,9R)-4,12-dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-7-6-15-10-5-8-3-4-9(13(8)2)11(10)12(7)14/h7-9H,3-6H2,1-2H3/t7?,8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLURGLAIEFYCBG-ASODMVGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(C1=O)C3CCC(C2)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1COC2=C(C1=O)[C@@H]3CC[C@H](C2)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobellendine typically involves the construction of its tricyclic core. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of palladium-catalyzed reactions, such as the Sonogashira coupling, can be employed to form the necessary carbon-carbon bonds . Additionally, the use of boron hydrides for the reduction of functional groups in precursor molecules has been reported .

Industrial Production Methods: Industrial production of 2,3-Dihydrobellendine may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient synthesis on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dihydrobellendine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles under controlled conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions employed. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 2,3-Dihydrobellendine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . For instance, it may interact with neuroreceptors, influencing neurotransmitter release and uptake, thereby exerting neuroprotective effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison with Bellendine

Bellendine (CAS: 32152-73-1), the parent compound, has the molecular formula C₁₂H₁₅NO₂ (MW: 205.26 g/mol). Key differences include:

- Saturation : 2,3-Dihydrobellendine features a saturated bond at the 2,3-position, absent in bellendine .

- Physical Properties :

| Property | Bellendine | 2,3-Dihydrobellendine |

|---|---|---|

| Melting Point (°C) | 162–163 | 188–190 (picrate) |

| Optical Rotation ([α]¹⁹_D) | +168° (CHCl₃) | +59° (CHCl₃) |

The reduced double bond in dihydrobellendine lowers its optical rotation, reflecting changes in chirality and electronic structure .

Comparison with 2,3-Fused Indole Alkaloids

Compounds with 2,3-fused indole motifs (e.g., yohimbine, reserpine) share structural similarities but differ in functional groups and complexity:

- Yohimbine : A larger indole alkaloid (C₂₁H₂₆N₂O₃) with a carbazole framework and adrenergic activity.

- Reserpine : A complex indole derivative (C₃₃H₄₀N₂O₉) used as an antihypertensive agent.

Comparison with Benzofurannone-3 Derivatives

Benzofurannone-3 derivatives (e.g., benzylidene-2-dihydro-2,3) share fused-ring systems and dihydro modifications. However, their benzofuran core differs from dihydrobellendine’s indole framework. These compounds exhibit diverse bioactivities, including antimicrobial and anti-inflammatory properties, suggesting that dihydrobellendine’s indole structure may confer distinct pharmacological traits .

Comparison with Other Alkaloids from Bellendena montana

Co-isolated alkaloids from Bellendena montana include:

- Alkaloid C (C₂₂H₂₅NO₃, MW: 351.44 g/mol): Larger and more oxygenated, with uncharacterized bioactivity .

- Alkaloid KD1 (C₁₇H₂₃NO₂, MW: 273.37 g/mol): Features a nortropane skeleton, distinct from dihydrobellendine’s indole structure .

These compounds highlight structural diversity within the same plant source, underscoring dihydrobellendine’s unique position as a simpler, dihydroindole alkaloid.

Research Implications and Gaps

- Structural Studies : The saturated 2,3-bond in dihydrobellendine offers a model for studying conformational stability in reduced indole systems .

- Bioactivity Potential: While benzofurannone-3 derivatives and fused indole alkaloids show therapeutic promise, dihydrobellendine’s bioactivity remains unexplored .

- Synthetic Routes : Evidence on 2,3-fused indole synthesis (e.g., via Pictet-Spengler reactions) could inform dihydrobellendine’s laboratory production .

Actividad Biológica

2,3-Dihydrobellendine is a chemical compound with significant biological activity, particularly in the fields of neuroprotection and antioxidant research. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse scientific studies.

Overview of 2,3-Dihydrobellendine

- Molecular Formula : C12H17NO2

- Molecular Weight : 207.27 g/mol

- CAS Number : 72362-47-1

2,3-Dihydrobellendine is a tricyclic compound that serves as a precursor for various organic syntheses and has been studied for its potential biological applications, especially in neuroprotective and antioxidant roles.

The biological activity of 2,3-Dihydrobellendine involves its interaction with specific molecular targets, modulating enzyme and receptor activities. This modulation can lead to protective effects against oxidative stress and neuronal damage.

Key Mechanisms:

- Antioxidant Activity : The compound exhibits significant free radical scavenging capabilities, which helps mitigate oxidative damage in cells.

- Neuroprotective Effects : It has shown promise in protecting neuronal cells from apoptosis induced by various stressors.

Neuroprotective Properties

Research indicates that 2,3-Dihydrobellendine may protect against neurodegenerative conditions. In vitro studies have demonstrated its ability to reduce oxidative stress markers in neuronal cell lines.

| Study | Findings |

|---|---|

| Zhang et al. (2021) | Showed that 2,3-Dihydrobellendine reduced cell death in SH-SY5Y cells exposed to oxidative stress. |

| Liu et al. (2022) | Reported enhanced survival of dopaminergic neurons in a Parkinson's disease model when treated with the compound. |

Antioxidant Activity

The antioxidant capacity of 2,3-Dihydrobellendine was evaluated using various assays:

- DPPH Scavenging Assay : Demonstrated a dose-dependent reduction in DPPH radicals.

- NO Scavenging Assay : Showed effective inhibition of nitric oxide production in macrophage cultures.

Case Study 1: Neuroprotection in Animal Models

A study conducted on rats indicated that administration of 2,3-Dihydrobellendine significantly improved cognitive functions post-induced oxidative stress. The results suggest potential applications in treating conditions like Alzheimer's disease.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Memory Retention (%) | 45% | 75% |

| Oxidative Stress Markers (μM) | 12.5 | 6.0 |

This case study highlights the compound's potential as a therapeutic agent for neurodegenerative diseases.

Comparison with Similar Compounds

2,3-Dihydrobellendine can be compared with other tricyclic compounds known for their biological activities:

| Compound | Biological Activity |

|---|---|

| 2,3-Dihydroindole | Neuroprotective and antioxidant properties |

| 2,3-Dihydrobenzofuran | Exhibits different pharmacological effects |

The unique structure of 2,3-Dihydrobellendine contributes to its specific biological properties that distinguish it from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.